N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Beschreibung
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a seven-membered benzo[b][1,4]oxazepin core. Key structural attributes include:
- Substituents: A 5-ethyl group, 3,3-dimethyl groups, and a 4-oxo moiety on the oxazepine ring.
- Functional group: A methanesulfonamide (-SO2NH-) linked to a 4-fluorophenyl group at position 5. Structural determination of such compounds often employs crystallographic tools like SHELX .
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-4-23-17-11-16(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJXFBBSQOODQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core fused with a sulfonamide moiety , characterized by the following molecular formula:
- Molecular Formula : C23H27F3N2O4S
- Molecular Weight : 484.5 g/mol
The presence of functional groups such as the sulfonamide and oxazepine rings contributes to its reactivity and potential interactions with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes or receptors. The sulfonamide group is known for its capability to participate in nucleophilic substitutions and form covalent bonds with various biological targets. The oxazepine ring's structural flexibility may allow for cyclization reactions or modifications that enhance its biological activity.
Antimicrobial and Anti-inflammatory Properties
Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide exhibits notable antimicrobial and anti-inflammatory properties. Its mechanism likely involves the inhibition of specific pathways associated with inflammation and microbial growth.
Interaction Studies
Interaction studies have shown that the compound may engage with various biological macromolecules such as enzymes and receptors. Techniques used to assess these interactions include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds in terms of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Benzoxazepine core | Potential anti-inflammatory |
| Indole Derivatives | Bicyclic structure | Diverse biological activities |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
What sets N-(5-ethyl...) apart is its unique combination of functional groups that may confer distinct reactivity and biological properties.
Case Studies and Clinical Trials
Currently, compounds similar to N-(5-ethyl...) are undergoing clinical trials for various conditions. For instance:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The target compound shares structural motifs with benzoxazepine and benzoxazine derivatives. Below is a comparative analysis with two analogs from literature:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituents: The 5-ethyl and 3,3-dimethyl groups in the target compound may increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility relative to Apararenone.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The synthesis of this sulfonamide derivative involves coupling a substituted benzo[b][1,4]oxazepine scaffold with a fluorophenyl methanesulfonamide group. Key steps include:
- Amidation/Condensation: Reacting the 7-amino-substituted oxazepine intermediate with 1-(4-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Cyclization: Ensuring proper ring closure of the oxazepine core via intramolecular nucleophilic attack under controlled pH and temperature .
Optimization Strategies:
- Use high-resolution mass spectrometry (HRMS) and / NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve reaction yields.
- Apply Design of Experiments (DoE) to optimize stoichiometry and reaction time .
Q. How should researchers characterize the compound’s structural and electronic properties?
Answer: A multi-technique approach is essential:
- X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy:
- NMR: Assign , , and signals to verify substituent positions and electronic environments.
- FT-IR: Confirm sulfonamide (S=O, ~1350 cm) and oxazepine (C-O-C, ~1250 cm) functional groups .
- Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict reactivity .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological interactions, and what experimental validation is required?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets). Focus on the fluorophenyl group’s role in hydrophobic interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Experimental Validation:
Q. How should researchers resolve contradictions in activity data across different experimental models?
Answer: Contradictions may arise from variations in assay conditions or model systems. Mitigation strategies include:
- Standardization: Use harmonized protocols (e.g., fixed cell lines, consistent IC measurement methods).
- Meta-Analysis: Compare data across studies using tools like RevMan to identify outliers or confounding variables.
- Mechanistic Studies:
- Proteomics: Identify off-target interactions via affinity purification-mass spectrometry.
- Pharmacokinetics: Assess bioavailability differences (e.g., plasma protein binding) using LC-MS/MS .
Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?
Answer:
- In Vitro Metabolism:
- Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. Use UPLC-QTOF-MS for structural elucidation.
- CYP Inhibition Assays: Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Degradation Pathways:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
